molecular formula C21H28N2OS B14988176 4-butyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclohexanecarboxamide

4-butyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclohexanecarboxamide

Cat. No.: B14988176
M. Wt: 356.5 g/mol
InChI Key: JPTUKTWCJVTEGL-UHFFFAOYSA-N
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Description

4-butyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclohexane-1-carboxamide is a synthetic organic compound that features a cyclohexane ring substituted with a butyl group and a carboxamide group, which is further linked to a thiazole ring substituted with a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclohexane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-butyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions . This interaction can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Properties

Molecular Formula

C21H28N2OS

Molecular Weight

356.5 g/mol

IUPAC Name

4-butyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H28N2OS/c1-2-3-7-16-10-12-17(13-11-16)20(24)22-14-19-15-25-21(23-19)18-8-5-4-6-9-18/h4-6,8-9,15-17H,2-3,7,10-14H2,1H3,(H,22,24)

InChI Key

JPTUKTWCJVTEGL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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